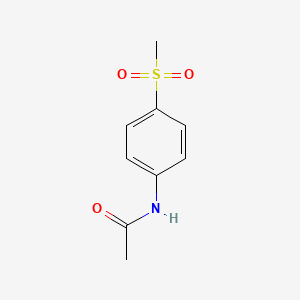

4'-(Methylsulfonyl)acetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)10-8-3-5-9(6-4-8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYUABJSWXGSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292823 | |

| Record name | 4'-(Methylsulfonyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-80-3 | |

| Record name | N-[4-(Methylsulfonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 85737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22821-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Methylsulfonyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Acetanilide Derivatives Chemistry

4'-(Methylsulfonyl)acetanilide belongs to the broader class of acetanilide (B955) derivatives. Acetanilide itself is a simple aromatic amide, and its derivatives are characterized by various functional groups attached to the phenyl ring. These modifications can significantly alter the parent molecule's physical, chemical, and biological properties. The study of acetanilide derivatives is a significant area of organic and medicinal chemistry, with many compounds in this class exhibiting a range of biological activities, including antimicrobial and anti-inflammatory effects.

The synthesis of this compound typically involves the introduction of a methylsulfonyl group onto the acetanilide backbone. A common synthetic route starts with acetanilide, which undergoes sulfonation to introduce the sulfonyl group at the para position of the phenyl ring. mdpi.com This specific substitution pattern is crucial for the compound's observed properties and interactions.

Significance of the Methylsulfonyl Moiety in Organic and Medicinal Chemistry

The methylsulfonyl (-SO2CH3) group is a key functional group in organic and medicinal chemistry, known for influencing a molecule's characteristics in several ways. ontosight.aicymitquimica.com Its presence can enhance a compound's solubility and modulate its biological activity. cymitquimica.com The sulfonyl group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and its ability to interact with biological targets.

In medicinal chemistry, the methylsulfonyl moiety is a feature of various pharmacologically active compounds. researchgate.net It has been incorporated into molecules designed as anti-inflammatory agents, anticancer agents, and antimicrobial agents. ontosight.ainih.govnih.gov For instance, some research has focused on designing and synthesizing novel compounds bearing a methylsulfonyl group with the aim of achieving selective inhibition of enzymes like COX-2, which is implicated in inflammation and cancer. nih.govnih.gov The inclusion of this group is a strategic approach to potentially enhance the efficacy and selectivity of drug candidates. mdpi.com

Overview of Research Trajectories on 4 Methylsulfonyl Acetanilide

Established Synthetic Pathways for this compound

The most common and established route for the synthesis of this compound involves a two-step process: the formation of acetanilide (B955) followed by the introduction of the methylsulfonyl group.

The initial and crucial step in the synthesis is the acetylation of aniline (B41778). This reaction transforms the primary amino group of aniline into an acetamido group, which serves as a protecting group and a director for subsequent electrophilic aromatic substitution. The reaction is typically carried out by treating aniline with acetic anhydride. The use of zinc dust is sometimes employed to prevent the oxidation of aniline during the reaction. researchgate.net This straightforward and high-yielding reaction provides the necessary precursor, acetanilide.

Following the formation of acetanilide, the methylsulfonyl group is introduced onto the aromatic ring. While chlorosulfonation with chlorosulfonic acid is a common method for producing arylsulfonyl chlorides, the direct introduction of the methylsulfonyl group can be achieved using methylsulfonyl chloride. orgsyn.org

The efficiency and yield of the sulfonation step are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The reaction is often conducted in an inert solvent. Common choices include benzene (B151609) or dichloromethane, which facilitate the reaction while remaining unreactive under the reaction conditions. The use of protic solvents like acetic acid has also been reported to be favorable in some sulfonation reactions. researchgate.net

Temperature: Precise temperature control is critical to ensure the desired product is formed and to minimize side reactions. For electrophilic substitution reactions like sulfonation on acetanilide derivatives, maintaining a low temperature, for instance between 0–5 °C, is often necessary to avoid unwanted byproducts. However, in some reported procedures, the reaction is carried out under reflux conditions.

Catalysis: To enhance the reaction rate and improve yields, various catalysts and bases can be employed. Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate Friedel-Crafts-type reactions for introducing the sulfonyl group. Bases like potassium tert-butoxide are also utilized to drive the reaction forward. Additives like 18-crown-6 (B118740) have been shown to improve reaction rates and yields in sulfonation processes.

A summary of optimized reaction conditions from various studies is presented in the table below.

| Parameter | Condition | Outcome | Reference |

| Solvent | Benzene or Dichloromethane | Inert medium for sulfonation | |

| Temperature | 0–5 °C | Avoidance of side reactions in electrophilic substitution | |

| Catalyst | Potassium tert-butoxide, Lewis acids (e.g., AlCl₃) | Improved reaction rates and yields | |

| Additive | 18-crown-6 | Enhanced reaction rates and yields |

The acetamido group (-NHCOCH₃) on the acetanilide ring is an ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the attack of the electrophile at the ortho and para positions. lkouniv.ac.in The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, stabilizing the positive charge.

While both ortho and para substitution are electronically favored, the para-product, this compound, is typically the major product due to steric hindrance. The bulky nature of the acetamido group hinders the approach of the electrophile to the ortho positions, making the para position more accessible. lkouniv.ac.in Controlling the reaction temperature can also influence the regioselectivity, with lower temperatures often favoring a higher proportion of the para-isomer. sioc-journal.cn For instance, in the chlorosulfonation of acetanilide, a low reaction temperature of 40°C was found to promote high selectivity for para-substitution. sioc-journal.cn

After the reaction is complete, the crude this compound is isolated from the reaction mixture. This typically involves a workup procedure that may include washing with aqueous solutions to remove any remaining acids, bases, or salts.

The most common method for the purification of the solid product is recrystallization. This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool, the pure this compound crystallizes out, while the impurities remain dissolved in the mother liquor. researchgate.net Mixed solvent systems, such as acetone/water or petroleum ether/ethyl acetate (B1210297), are also utilized for effective purification. The purity of the recrystallized product can be assessed by its melting point.

Sulfonation Procedures with Methylsulfonyl Chloride

Advanced Synthetic Approaches and Analog Generation

Modern techniques such as microwave-assisted synthesis have been shown to significantly accelerate sulfonation reactions. tandfonline.comajgreenchem.com Solvent-free microwave irradiation, in the presence of reusable green catalysts like silica-supported HClO₄ and KHSO₄, can reduce reaction times from hours to minutes while increasing product yields. ajgreenchem.comajgreenchem.com

Flow chemistry represents another advanced approach that offers precise control over reaction parameters, enhanced safety, and scalability. The continuous oxidation of sulfides to sulfones has been successfully demonstrated using flow reactors, highlighting the potential for applying this technology to the synthesis of this compound and its analogs. nih.govresearchgate.net Electrochemical synthesis in flow conditions also presents a robust and scalable method for producing sulfones. rsc.org

The generation of analogs of this compound is an active area of research, driven by the desire to explore structure-activity relationships for various applications. Synthetic strategies are adapted to introduce a variety of functional groups on the aromatic ring or to modify the acetamido and methylsulfonyl moieties. For example, derivatives with substituted phenyl rings attached to the sulfonyl group have been synthesized. Furthermore, the core structure of this compound has been incorporated into more complex molecules, such as indole (B1671886) derivatives, to explore their biological activities. nih.gov The synthesis of these analogs often involves multi-step reaction sequences starting from appropriately substituted precursors. nih.govnih.gov

| Advanced Approach | Description | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Drastic reduction in reaction time, increased yields, solvent-free conditions. | tandfonline.comajgreenchem.comajgreenchem.com |

| Flow Chemistry | Reactions are performed in a continuous flowing stream. | Precise control, enhanced safety, scalability, improved yields. | nih.govresearchgate.netrsc.org |

| Analog Synthesis | Modification of the core structure to create new derivatives. | Exploration of structure-activity relationships, development of new compounds with desired properties. | nih.govnih.gov |

Design and Synthesis of Dimethoxy-Methylsulfonyl-Acetanilide Derivatives

The synthesis of specifically substituted derivatives, such as those containing dimethoxy groups, highlights the modularity of synthetic approaches. A notable example is the synthesis of 2',6'-dimethoxy-4'-[(methylsulfonyl-acetyl)]-acetanilide. prepchem.com This process involves the reaction of dimethylsulfone with sodium hydride in dimethylsulfoxide to form a reactive intermediate. prepchem.com This intermediate is then reacted with 4-acetamido-3,5-dimethoxy-benzoic acid methyl ester. prepchem.com The final product is obtained after a workup procedure involving extraction and recrystallization, yielding the target compound with a melting point of 206°-207° C. prepchem.com

Table 1: Synthesis of 2',6'-dimethoxy-4'-[(methylsulfonyl-acetyl)]-acetanilide prepchem.com

| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Dimethylsulfone, Sodium hydride (50% dispersion in oil) | Dimethylsulfoxide | Stirred at 50° C for 3 hours | Formation of reactive sulfonyl intermediate |

| 2 | 4-acetamido-3,5-dimethoxy-benzoic acid methyl ester | - | Stirred at room temperature for 20 hours | Addition of the acetanilide moiety |

| 3 | Water, Ethyl acetate | - | Extraction and washing | Purification of the crude product |

Catalytic Oxidation Methods for Sulfonyl Group Introduction in Related Compounds

The introduction of the sulfonyl group is a critical step in the synthesis of this compound and its analogs. Catalytic oxidation represents an efficient method for this transformation, often starting from a more readily available thioether precursor. While many methods exist, the use of metal catalysts in C-H functionalization is a modern approach. thieme-connect.de For instance, sulfoxide-directed C-H functionalization processes can be used where aryl rings with a sulfoxide (B87167) group undergo C-H activation to form metalated intermediates that can be further functionalized. thieme-connect.de Ruthenium-catalyzed ortho-alkylation of aromatic ketones is one such example of chelation-directed C-H bond activation. thieme-connect.de

Synthesis of Imidazole Derivatives Incorporating 4-(Methylsulfonyl)phenyl Moieties

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore incorporated into various heterocyclic systems, such as imidazoles, to create compounds with potential therapeutic activities, notably as selective COX-2 inhibitors. nih.govresearchgate.netbrieflands.com The synthesis of these derivatives can be complex, often involving multi-step sequences. For example, the synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-[5-¹⁴C]imidazole was achieved in a three-step sequence starting from potassium [¹⁴C]cyanide to produce a key intermediate, 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone. nih.govresearchgate.net In a different approach, a series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were synthesized, where docking studies showed the methylsulfonyl group plays a crucial role in binding to the target enzyme. brieflands.com

Table 2: Example of Imidazole Derivative Synthesis brieflands.com

| Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Potassium thiocyanate, dihydroxyacetone, benzylamine | Water, glacial acetic acid, reflux at 55°C | 1-benzyl-2-mercapto-1H-imidazol-5-yl)methanol |

| 2 | (1-benzyl-2-mercapto-1H-imidazol-5-yl)methanol | Oxone, water, THF | (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol |

| 3 | (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol | Thionyl chloride, DCM | 1-benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole |

Generation of 4-(Methylsulfonyl)aniline (B1202210) as a Pharmacophore Precursor

4-(Methylsulfonyl)aniline is a vital precursor and building block in the synthesis of numerous pharmacologically active molecules. mdpi.comnih.gov Its synthesis often begins with acetanilide, which serves as a readily available starting material. mdpi.comresearchgate.net The general synthetic route involves the chlorosulfonation of acetanilide, followed by reaction with a reducing agent to form the corresponding sulfinic acid, which is then methylated and hydrolyzed to yield 4-(methylthio)aniline. Subsequent oxidation provides the target 4-(methylsulfonyl)aniline. mdpi.com This aniline derivative is then used to synthesize a variety of compounds, including amides with well-known NSAIDs like naproxen (B1676952) and diclofenac, aiming to enhance their anti-inflammatory activity and selectivity for the COX-2 enzyme. mdpi.comnih.gov

Strategic Derivatization for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is essential for conducting structure-activity relationship (SAR) studies. These studies help in understanding how different parts of the molecule contribute to its biological activity and in optimizing its properties.

Chemical Modifications of the Acetanilide Core

The acetanilide core offers several positions for chemical modification to probe SAR. ijpsr.com Modifications can include substitutions on the aromatic ring or alterations to the N-acetyl group. frontiersin.orgrjptonline.org

Aromatic Ring Substitution: The introduction of various substituents (e.g., chloro, methyl, methoxy) at different positions on the phenyl ring of the acetanilide moiety can significantly influence biological activity. frontiersin.org For example, in a series of theophylline-1,2,4-triazole-N-phenylacetamide hybrids, a chloro group at the para-position of the acetanilide ring resulted in the most potent inhibitory activity against serine protease. frontiersin.org Moving the chlorine to the ortho position or having two chloro groups decreased the activity, highlighting the importance of substituent position. frontiersin.org

N-Acetyl Group Modification: The acetamide (B32628) group itself can be modified. For instance, creating prodrugs by altering the acetamide group is a strategy to improve drug properties. rsc.org In one study, replacing the amide function with a 1,2,3-triazole ring led to derivatives with increased efficacy and decreased toxicity compared to the parent drug. rsc.org

Table 3: SAR of Acetanilide Ring Modifications frontiersin.org

| Compound | Substituent on Acetanilide Ring | Position | Relative Inhibitory Potential |

|---|---|---|---|

| Unsubstituted | -H | - | Baseline |

| 4c | -Cl | para | Highest |

| 4b | -Cl | ortho | Decreased (vs. 4c) |

Variations of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a key feature in many COX-2 inhibitors, where it often interacts with a specific secondary pocket in the enzyme's active site. mdpi.com Its properties make it a valuable functional group in drug design. namiki-s.co.jp

Role in Selectivity: The methylsulfonyl group is known to be a hydrogen bond acceptor and can improve a molecule's solubility and metabolic stability. namiki-s.co.jp In the design of selective COX-2 inhibitors, this group is often positioned to fit into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform. mdpi.com A molecular modeling study of an indole derivative showed that the methylsulfonyl group was oriented in the vicinity of this COX-2 secondary pocket, contributing to its high selectivity. mdpi.com

Bioisosteric Replacement: While the methylsulfonyl group is highly effective, SAR studies can involve its replacement with other groups to probe the interaction. For instance, in some contexts, replacing a sulfonamide or carbamate (B1207046) with a different moiety can lead to changes in potency. acs.org The sulfonyl group can also be part of a larger, more complex substituent. Thiazole-methylsulfonyl derivatives have been synthesized and studied as carbonic anhydrase inhibitors, where the sulfonamide structure is a key pharmacophore. acs.orgnih.gov Desulfonylative cross-coupling reactions also demonstrate that the sulfone group can be leveraged as a leaving group, allowing for further diversification of the core structure. rsc.org

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The regioselectivity of these reactions—that is, the position on the ring where the electrophile attacks—is governed by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. Conversely, the methylsulfonyl group (-SO₂CH₃) is a deactivating, meta-directing group. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles, and directs incoming groups to the meta position.

In this compound, these two groups are in a para relationship. The powerful ortho-, para-directing influence of the acetamido group generally overrides the meta-directing effect of the methylsulfonyl group. Consequently, electrophilic substitution reactions are expected to occur at the positions ortho to the acetamido group (and meta to the methylsulfonyl group). libretexts.org The steric bulk of the acetamido group can also play a role, potentially favoring substitution at the less hindered ortho position. libretexts.org

A common example of an EAS reaction is sulfonation. While the parent compound already contains a sulfonyl group, further sulfonation could theoretically be achieved under harsh conditions. For instance, the use of chlorosulfonic acid can introduce a sulfonyl chloride group (-SO₂Cl) onto the ring. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para |

| -SO₂CH₃ (Methylsulfonyl) | Deactivating | Meta |

Oxidative Transformations Involving the Methylsulfonyl Group (e.g., to Sulfone Derivatives)

The methylsulfonyl group in this compound is already in a high oxidation state (sulfur is hexavalent). Therefore, further oxidation of the sulfur atom itself is not a typical reaction pathway. However, the term "oxidation" in the context of this molecule can sometimes refer to reactions that modify other parts of the molecule while the methylsulfonyl group remains intact, or transformations of related precursor compounds.

For instance, the synthesis of this compound often involves the oxidation of a precursor, 4'-(methylthio)acetanilide. In this reaction, the methylthio group (-SCH₃) is oxidized to the methylsulfonyl group (-SO₂CH₃). Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate (B83412). This highlights the stability of the sulfonyl group to oxidation once formed.

Reductive Pathways of Substituted Analogs (e.g., Nitro Group Reduction to Amine)

While this compound itself does not have a nitro group, the reduction of a nitro group to an amine is a crucial transformation in the synthesis of many related aromatic compounds. If a nitro group were present on the aromatic ring of a this compound analog, it could be readily reduced to an amino group (-NH₂).

This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation (using hydrogen gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction with reagents such as tin or iron in the presence of an acid.

For example, the reduction of a hypothetical 2-nitro-4'-(methylsulfonyl)acetanilide would yield 2-amino-4'-(methylsulfonyl)acetanilide. This transformation is significant as it introduces a new functional group (the amine) which can then be used for further synthetic modifications, such as diazotization followed by Sandmeyer reactions.

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions |

| H₂/Pd, Pt, or Ni | Catalytic amount of metal, often under pressure |

| Sn/HCl | Stoichiometric amount of tin in acidic medium |

| Fe/HCl or CH₃COOH | Stoichiometric amount of iron in acidic medium |

Reactivity Studies in Diverse Chemical Environments

The reactivity of this compound has been explored in various chemical contexts, often as a building block or intermediate in the synthesis of more complex molecules. Its stability under certain reaction conditions makes it a useful scaffold in medicinal chemistry and materials science. biosynth.com

The presence of both a hydrogen bond donor (the N-H of the amide) and hydrogen bond acceptors (the carbonyl and sulfonyl oxygens) allows for the formation of intermolecular interactions, which can influence its crystal packing and solubility.

The acetamido group can be hydrolyzed back to an aniline under acidic or basic conditions. This deprotection strategy is sometimes employed in multi-step syntheses where the reactivity of the free amine needs to be masked during earlier steps. libretexts.org

Furthermore, the compound can participate in cross-coupling reactions. For example, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, could potentially be used to form new carbon-carbon or carbon-nitrogen bonds at the aromatic ring, although the deactivating effect of the methylsulfonyl group might necessitate specific catalytic systems. bath.ac.uk The stability of the methylsulfonyl group under these conditions is an important consideration.

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Application of Infrared Spectroscopy in Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and investigating intermolecular interactions, such as hydrogen bonding, within a molecule. The IR spectrum of 4'-(methylsulfonyl)acetanilide displays characteristic absorption bands that provide insight into its molecular structure.

In the solid state, acetanilide (B955) and its derivatives are known to form hydrogen-bonded molecular crystals. aps.org The N-H group of the amide functionality can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and sulfonyl groups can serve as hydrogen bond acceptors. These interactions play a crucial role in the solid-state packing of the molecules.

The IR spectrum of this compound, available from the NIST Chemistry WebBook, shows key absorption bands that can be assigned to its functional groups. nist.gov The position and shape of the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹, are particularly sensitive to hydrogen bonding. In a hydrogen-bonded system, this band is often broadened and shifted to a lower frequency compared to a free N-H group. Similarly, the C=O stretching vibration, usually found around 1630-1800 cm⁻¹, can also be affected by hydrogen bonding. masterorganicchemistry.com

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Implication for Hydrogen Bonding |

| ~3300-3500 | N-H stretch | Broadening and shifting to lower frequency would indicate hydrogen bonding. |

| ~1660 | C=O stretch (Amide I) | Shift to lower frequency can suggest involvement in hydrogen bonding. |

| ~1300 and ~1150 | SO₂ asymmetric and symmetric stretch | The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. |

| ~1550 | N-H bend (Amide II) | Position can be influenced by hydrogen bonding. |

Note: The exact peak positions can be found on the spectrum provided by NIST. nist.gov This table provides a general interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectra are used to confirm its structure.

In the ¹H NMR spectrum, the protons of the methyl group attached to the sulfonyl group would appear as a singlet, as would the protons of the acetyl methyl group. The aromatic protons would exhibit a more complex splitting pattern, characteristic of a para-substituted benzene (B151609) ring, appearing as two distinct doublets. The N-H proton would also be visible as a singlet, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift. The carbons of the two methyl groups would be found in the upfield region, while the aromatic carbons would have signals in the intermediate region, with their specific shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating amide group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.2 | Singlet |

| Sulfonyl CH₃ | ~3.1 | Singlet |

| Aromatic H (ortho to NHCOCH₃) | ~7.6 | Doublet |

| Aromatic H (ortho to SO₂CH₃) | ~7.9 | Doublet |

| Amide N-H | Variable | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl CH₃ | ~24 |

| Sulfonyl CH₃ | ~44 |

| Aromatic C (quaternary, attached to NHCOCH₃) | ~138 |

| Aromatic C (ortho to NHCOCH₃) | ~120 |

| Aromatic C (ortho to SO₂CH₃) | ~129 |

| Aromatic C (quaternary, attached to SO₂CH₃) | ~142 |

| Carbonyl C=O | ~169 |

Note: These are predicted values based on data for acetanilide and related compounds and may vary from experimental values.

X-ray Crystallography for Solid-State Structural Determination

A search of the available literature did not yield a specific crystal structure for this compound. However, the crystal structures of several related sulfonyl-containing acetanilide derivatives have been reported, providing valuable insights into the likely solid-state conformation of the target molecule. nih.govnih.gov

For instance, in the crystal structure of N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, the molecule adopts a conformation where the two benzene rings are significantly twisted relative to each other. nih.gov The crystal packing is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds. Similarly, the structure of N-[4-(Propylsulfamoyl)phenyl]acetamide reveals a distorted tetrahedral geometry around the sulfur atom and a crystal packing dominated by N-H···O hydrogen bonds, forming chains and rings. nih.gov

Based on these related structures, it can be inferred that this compound would likely exhibit a non-planar conformation in the solid state, with the acetamido and methylsulfonyl groups potentially twisted relative to the phenyl ring. The crystal packing would be expected to be heavily influenced by N-H···O hydrogen bonds, where the amide N-H group donates a hydrogen to an oxygen atom of either the carbonyl or, more likely, the sulfonyl group of an adjacent molecule.

Table 4: Representative Crystallographic Data for a Related Sulfonamide (N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.3651 (10) |

| b (Å) | 20.551 (3) |

| c (Å) | 15.034 (2) |

| β (°) | 94.040 (7) |

| V (ų) | 1653.5 (4) |

| Z | 4 |

Source: N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide. nih.gov This data is for a related compound and serves as an illustrative example.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is a simple, rapid, and versatile method commonly used for these purposes.

In the context of this compound, TLC can be used to monitor its synthesis, for example, from the oxidation of 4'-(methylthio)acetanilide. By spotting the reaction mixture on a TLC plate alongside the starting material and a pure sample of the product, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

The choice of eluent (solvent system) is critical for achieving good separation on the TLC plate. The polarity of the eluent is adjusted to ensure that the components of the mixture have appropriate retention factors (Rf values), typically between 0.2 and 0.8 for good resolution. chemistryhall.com For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be suitable.

Visualization of the spots on the TLC plate can often be achieved using a UV lamp, as aromatic compounds like this compound typically absorb UV light. Staining with a developing agent, such as potassium permanganate (B83412) or vanillin, can also be used for visualization. chemistryhall.com

Table 5: General TLC Parameters for Analysis of Acetanilide Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel coated on an aluminum or glass plate |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Application | A dilute solution of the sample is spotted on the baseline. |

| Development | The plate is placed in a closed chamber with the eluent. |

| Visualization | UV light (254 nm) or a chemical stain (e.g., potassium permanganate) |

| Analysis | The Rf value (distance traveled by spot / distance traveled by solvent front) is calculated. |

Elemental Microanalysis (e.g., CHNS)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity.

For this compound, with the molecular formula C₉H₁₁NO₃S, the theoretical elemental composition can be calculated based on its atomic weights. Experimental determination of the CHNS content is typically performed using an automated elemental analyzer. In this instrument, a small, precisely weighed sample is combusted at high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, allowing for the calculation of the elemental percentages.

The experimentally determined values should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the identity and purity of the compound.

Table 6: Theoretical Elemental Composition of this compound (C₉H₁₁NO₃S)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 50.69 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.21 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.57 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.51 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.04 |

| Total | 213.28 | 100.00 |

Computational Chemistry and Theoretical Investigations

Molecular Structure Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry of a molecule, which corresponds to the lowest energy conformation. For 4'-(Methylsulfonyl)acetanilide, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Acetanilide (B955) Derivative

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-N | 1.40 Å | |

| C=O | 1.23 Å | |

| Bond Angle | O=S=O | 118.5° |

| C-S-C | 105.0° | |

| C-N-C | 125.0° | |

| Dihedral Angle | C-C-N-C | ~30-40° |

| Note: This data is illustrative for a related acetanilide derivative and not specific to this compound. The exact values would be obtained from a dedicated DFT study on the target molecule. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap Elucidation)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nature of the methylsulfonyl group and the acetamido group's electronic effects would influence the energies of the FMOs. DFT calculations can provide the energies of the HOMO and LUMO, and thus the energy gap. For a related sulfonamide derivative, the calculated HOMO-LUMO energy gap was found to be 4.1778 eV, suggesting considerable stability. science.gov The analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the more electron-rich parts of the molecule, such as the acetamido-substituted phenyl ring, while the LUMO may be distributed over the electron-deficient sulfonyl group. This distribution is key to predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide-Containing Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.125 |

| LUMO | -1.157 |

| Energy Gap (ΔE) | 4.968 |

| Note: This data is for a related sulfonamide compound and serves as an example. researchgate.net The specific values for this compound would require a dedicated computational study. |

Intermolecular Interactions in Crystal Structures: A Hirshfeld Surface Analysis Approach

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis can reveal the intricate network of interactions that stabilize its crystal structure. In a study of a closely related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld analysis showed that H···H, H···Cl/Cl···H, H···C/C···H, H···O/O···H, and H···S/S···H contacts were the most significant. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface provide a quantitative measure of their importance in the crystal packing. For instance, the dominance of H···H contacts is common in organic molecules.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide

| Intermolecular Contact | Contribution (%) |

| H···H | 35.5 |

| H···Cl/Cl···H | 19.2 |

| H···C/C···H | 11.8 |

| H···O/O···H | 11.6 |

| H···S/S···H | 9.7 |

| Data sourced from a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a structurally similar compound. nih.gov |

Characterization of Hydrogen Bonding and Van der Waals Interactions in Crystal Packing

The stability of a molecular crystal is determined by the collective effect of various intermolecular forces, including strong interactions like hydrogen bonds and weaker ones like van der Waals forces. Hirshfeld surface analysis is particularly useful for characterizing these interactions.

In the crystal structure of acetanilide derivatives, hydrogen bonds involving the amide N-H group as a donor and a suitable acceptor, such as a sulfonyl oxygen atom or a carbonyl oxygen of a neighboring molecule, are expected to be prominent features. The Hirshfeld surface mapped with dnorm would show distinct red spots indicating these short hydrogen-bonding contacts. For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, N—H···O hydrogen bonds form chains of molecules within the crystal. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

The this compound scaffold is present in known inhibitors of enzymes such as cyclooxygenase (COX). Molecular docking studies have been performed on derivatives of 4-methylsulfonylphenyl to investigate their binding to COX-1 and COX-2 isoforms. iucr.org These studies aim to understand the structural basis for the inhibitory activity and selectivity. The docking results typically show the ligand situated within the active site of the enzyme, forming specific interactions with key amino acid residues. For example, the sulfonyl group of a ligand might form hydrogen bonds with residues like arginine and histidine in the COX active site, while the phenyl ring could engage in hydrophobic interactions with other residues. Such studies have been conducted on various acetanilide derivatives to explore their potential as analgesic and anti-inflammatory agents by targeting COX enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable, which is the biological activity.

For a class of compounds like acetanilide derivatives, QSAR studies can be developed to predict their activity, for instance, as antimicrobial or anti-inflammatory agents. science.gov The first step in QSAR modeling is to calculate a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. science.gov

While a specific QSAR model for this compound has not been detailed in the literature, QSAR studies on related sulfonamides and anilides have demonstrated the importance of certain descriptors, such as molecular connectivity indices and electrostatic parameters, in determining their biological activity. science.goviucr.org A robust QSAR model for acetanilide derivatives could guide the synthesis of new analogues with improved potency and desired properties.

Biological Activity Profiles and Mechanistic Investigations

Anti-Inflammatory Activities and Cyclooxygenase (COX) Enzyme Inhibition Studies

The anti-inflammatory effects of compounds containing the 4'-(methylsulfonyl)acetanilide structure are primarily attributed to their interaction with cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of these COX enzymes. researchgate.netnih.gov There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced at sites of inflammation. researchgate.netnih.gov The discovery of these isoforms spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both enzymes. researchgate.netnih.gov

The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to create anti-inflammatory agents with improved safety profiles. nih.govmdpi.com The selectivity for COX-2 over COX-1 is often achieved by exploiting structural differences in the active sites of the two enzymes. youtube.com Specifically, the COX-2 active site possesses a larger, more accommodating binding pocket compared to COX-1. youtube.com

The 4-(methylsulfonyl)phenyl moiety, a key component of this compound, is a crucial pharmacophore found in several selective COX-2 inhibitors, including celecoxib and rofecoxib. nih.gov This group is designed to fit into the larger hydrophobic pocket of the COX-2 enzyme, an interaction that is sterically hindered in the narrower COX-1 active site. This differential binding is a primary mechanism for selective inhibition. youtube.com Research has shown that incorporating the 4-(methylsulfonyl)aniline (B1202210) pharmacophore into derivatives of known NSAIDs can maintain or even enhance anti-inflammatory activity, with a potential for increased COX-2 selectivity. nih.gov Studies on various synthesized derivatives containing the 4-methylsulfonylphenyl group have demonstrated clear preferential inhibition of COX-2 over COX-1. researchgate.netnih.gov For instance, certain novel 4-methylsulfonylphenyl derivatives have shown high selective indices for COX-2, indicating a significantly greater potency for inhibiting COX-2 compared to COX-1. researchgate.netnih.gov

Molecular docking studies have further elucidated these interactions, showing that compounds with the methylsulfonyl group can optimally fit within the active site of the COX-2 enzyme. nih.gov This structural feature is a cornerstone in the design of new generations of selective anti-inflammatory drugs. nih.gov

The 4-(methylsulfonyl)aniline moiety is a well-established pharmacophore in the design of selective COX-2 inhibitors. nih.gov A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For COX-2 inhibition, the presence of the methylsulfonyl group on a phenyl ring is a key feature that contributes to selective binding. nih.govnih.gov

Drug design strategies frequently involve synthesizing new chemical entities that retain this critical pharmacophore while modifying other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, a series of 4-(methylsulfonyl)aniline derivatives were synthesized to create potential anti-inflammatory agents with expected selectivity for the COX-2 enzyme. nih.gov These efforts aim to discover novel compounds with potent anti-inflammatory effects and a favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects that have been associated with some COX-2 inhibitors. nih.govmdpi.com

The table below summarizes the COX-2 inhibitory activity of selected compounds incorporating the 4-methylsulfonylphenyl pharmacophore, demonstrating the effectiveness of this design strategy.

| Compound Type | COX-2 Selectivity Index | In Vivo Anti-inflammatory Activity (% Inhibition) |

| 4-Methylsulfonylphenyl Derivative 1 | 124 | 71% |

| 4-Methylsulfonylphenyl Derivative 2 | 131 | Not Reported |

| 4-Methylsulfonylphenyl Derivative 3 | 119 | Not Reported |

| 1,3,4-Oxadiazole Derivative | 132.83 | Comparable to standard |

Data compiled from studies on novel derivatives. researchgate.netnih.govnih.gov The selectivity index is a ratio of the IC50 values for COX-1/COX-2, with higher numbers indicating greater selectivity for COX-2.

Anti-helminthic Actions and Larval Development Inhibition

Helminth infections in livestock and humans pose a significant health challenge, and resistance to existing anthelmintic drugs is a growing concern. researchgate.netnih.gov Research into new anthelmintic agents is crucial. The mechanism of action for many anthelmintics involves targeting neuromuscular function or metabolic pathways in the parasites. nih.gov

Currently, there is a lack of specific research in the provided search results detailing the anti-helminthic properties of this compound. However, the evaluation of novel chemical entities for such activity is an ongoing process in parasitology. In vitro assays such as the egg hatch test (EHT) and larval development test (LDT) are commonly used to screen for anthelmintic potential. researchgate.net These tests assess a compound's ability to inhibit the hatching of nematode eggs and the development of larvae from the L1 to the L3 stage, respectively. researchgate.net For example, studies on plant-derived compounds have shown significant inhibition of larval development. researchgate.net The exploration of synthetic compounds like this compound within these screening platforms could reveal previously unknown anti-parasitic activities.

Molecular Targets and Pathway Interactions

The biological activity of a chemical compound is intrinsically linked to its interactions with molecular targets within a biological system. For this compound, these interactions are governed by its distinct structural features, including the acetamido and methylsulfonyl functional groups, attached to a central phenyl ring.

The functional groups of this compound provide the potential to form key non-covalent interactions with biological macromolecules like enzymes and receptors. The amide group contains a nitrogen-bound hydrogen (N-H) which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O) which is a hydrogen bond acceptor. Similarly, the two oxygen atoms of the sulfonyl group (-SO₂) are potent hydrogen bond acceptors.

These groups can engage in a network of hydrogen bonds within the binding site of a protein, contributing to the stability of the ligand-protein complex. nih.gov The formation of stable hydrogen bonds is a critical factor in the orientation and affinity of a ligand for its target, thereby influencing the modulation of enzyme activity or receptor signaling. nih.gov

Table 1: Potential Non-Covalent Interactions of this compound Functional Groups

The central phenyl ring of this compound is a potential site for electrophilic aromatic substitution reactions. However, the reactivity of this ring is modulated by its two substituents: the acetamido group (–NHCOCH₃) and the methylsulfonyl group (–SO₂CH₃).

Comparative Pharmacological Analyses with Structural Analogs and Benzimidazole Derivatives

The pharmacological profile of this compound can be contextualized by comparing it to its structural analogs and other classes of compounds sharing key pharmacophoric features.

Its parent compound, acetanilide (B955), was one of the first synthetic analgesics and antipyretics, but its use was limited by toxicity. wikipedia.orguobasrah.edu.iq Research has shown that acetanilide's therapeutic effects are primarily due to its metabolite, paracetamol (acetaminophen), while its toxicity is linked to another metabolite, aniline (B41778). patsnap.comwikipedia.org

The introduction of the methylsulfonyl group at the 4-position significantly alters the molecule's electronic properties and is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.gov Compounds like Etoricoxib and Rofecoxib possess a methylsulfonyl phenyl moiety, which is crucial for their selective inhibition of the COX-2 enzyme over COX-1, leading to a reduced risk of gastrointestinal side effects. nih.govresearchgate.net The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into various structures to confer anti-inflammatory activity and potential COX-2 selectivity. nih.govresearchgate.net

Benzimidazole derivatives represent a versatile class of pharmacologically active compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. frontiersin.orgmdpi.com Notably, researchers have synthesized benzimidazole derivatives that incorporate the 4-(methylsulfonyl)phenyl group at the C-2 position. nih.gov These hybrid molecules have demonstrated potent and selective COX-2 inhibitory activity, combining the pharmacophore of selective coxibs with the privileged benzimidazole scaffold. nih.gov For instance, certain 2-(4-(methylsulfonyl)phenyl) benzimidazoles have shown COX-2 inhibitory potency and selectivity comparable to or greater than celecoxib. nih.gov

This comparative analysis suggests that while this compound shares a core structure with early analgesics, its key methylsulfonyl substituent aligns it with modern selective anti-inflammatory agents.

Table 2: Comparative Analysis of this compound and Related Compounds

Applications in Drug Discovery and Organic Synthesis

Utility as a Pharmaceutical Intermediate for Complex Molecule Synthesis

4'-(Methylsulfonyl)acetanilide is a key intermediate in multi-step synthetic pathways aimed at producing complex, biologically active molecules. Its stability and reactivity make it a useful component for elaboration into more sophisticated structures. A notable application is its role in the synthesis of 4-(Methylsulfonyl)aniline (B1202210). nih.gov

In a documented synthetic route, this compound is the direct precursor to 4-(Methylsulfonyl)aniline. This transformation is typically achieved through hydrolysis of the acetamido group. The resulting aniline (B41778) derivative is a crucial intermediate itself, which can then be coupled with other molecules to create novel compounds. For instance, 4-(Methylsulfonyl)aniline has been used to synthesize a series of new potential non-steroidal anti-inflammatory agents (NSAIDs) by linking it to existing drugs like naproxen (B1676952), indomethacin, diclofenac, and mefenamic acid. nih.govresearchgate.net This process demonstrates the utility of this compound in generating more complex derivatives with potential therapeutic applications. nih.gov

Table 1: Synthesis of 4-(Methylsulfonyl)aniline from Acetanilide (B955) Derivatives

| Step | Starting Material | Intermediate | Product |

|---|---|---|---|

| 1 | N-(4-Bromophenyl)acetamide | N-(4-Mercaptophenyl)acetamide | N-(4-(Methylthio)phenyl)acetamide |

| 2 | N-(4-(Methylthio)phenyl)acetamide | N-(4-(Methylsulfonyl)phenyl)acetamide | 4-(Methylsulfonyl)aniline |

This table outlines the multi-step synthesis where this compound (N-(4-(methylsulfonyl)phenyl)acetamide) is a key intermediate. nih.gov

Scaffold Design in Novel Drug Development Programs

The core structure of this compound, the 4-(methylsulfonyl)phenyl group, is recognized as a critical pharmacophore in modern drug design, particularly for the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net This structural motif serves as a foundational scaffold, or template, upon which new drug candidates are built.

The methylsulfonyl group is a key feature responsible for the selective inhibition of the COX-2 enzyme, which is a primary target for anti-inflammatory drugs. nih.gov Researchers design new series of compounds by retaining the 4-(methylsulfonyl)phenyl scaffold and modifying other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Studies have shown that incorporating the 4-(methylsulfonyl)aniline pharmacophore, derived from this compound, into known NSAIDs can maintain or even increase their anti-inflammatory activity, with a potential for greater COX-2 selectivity. nih.govresearchgate.net This scaffold-based approach is a cornerstone of rational drug design, allowing for the systematic exploration of chemical space to identify new and safer anti-inflammatory agents. researchgate.net

Contributions to the Synthesis of Related Therapeutically Relevant Compounds (e.g., Etoricoxib Intermediates)

The 4-(methylsulfonyl)phenyl moiety, the central component of this compound, is integral to the structure of several therapeutically important compounds, most notably the selective COX-2 inhibitor Etoricoxib. portico.orggoogleapis.com The synthesis of Etoricoxib relies on key intermediates that feature this specific chemical group.

While many patented synthetic routes for Etoricoxib start from different precursors, they converge on the construction of key building blocks containing the 4-(methylsulfonyl)phenyl unit. justia.compatsnap.comgoogle.com Important intermediates cited in the synthesis of Etoricoxib include:

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone : This ketone is a direct precursor that undergoes cyclization to form the core structure of Etoricoxib. justia.comgoogle.com

4-Methylsulphonyl phenylacetic acid : This compound is another crucial starting material used to build the aforementioned ketone intermediate. patsnap.com

The synthesis of these vital intermediates underscores the importance of the 4-(methylsulfonyl)phenyl structure. The established conversion of this compound to 4-(methylsulfonyl)aniline provides a clear synthetic connection, positioning it as a valuable precursor for obtaining the necessary building blocks for these and other therapeutically relevant compounds. nih.gov

Table 2: Key Intermediates in Etoricoxib Synthesis Featuring the 4-(Methylsulfonyl)phenyl Moiety

| Intermediate Name | CAS Registry Number | Role in Synthesis |

|---|---|---|

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | Key intermediate for the synthesis of Etoricoxib. justia.com |

Q & A

Basic: What are the key physicochemical properties of 4'-(Methylsulfonyl)acetanilide relevant to experimental design?

Answer:

The physicochemical properties of this compound (CAS 22821-80-3) are critical for experimental design, including solubility, stability, and reactivity. Key parameters include:

These properties inform solvent choice (e.g., polar aprotic solvents for reactions involving the sulfonyl group) and stability considerations (e.g., avoiding high-temperature degradation).

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

Structural validation requires a combination of spectroscopic techniques:

- NMR Spectroscopy :

- IR Spectroscopy :

- Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry :

Cross-referencing with databases like PubChem (InChIKey: SJYUABJSWXGSAO-UHFFFAOYSA-N) ensures consistency with literature .

Advanced: What strategies optimize the synthetic yield of this compound in multi-step reactions?

Answer:

Yield optimization involves:

- Reaction Temperature Control :

- Sulfonation of acetanilide derivatives requires precise temperature (e.g., 0–5°C for electrophilic substitution to avoid side reactions) .

- Catalyst Selection :

- Lewis acids (e.g., AlCl₃) enhance sulfonyl group introduction in Friedel-Crafts-type reactions .

- Purification Techniques :

- Byproduct Mitigation :

- Monitor pH during workup to prevent hydrolysis of the sulfonyl group (maintain pH >7) .

Example protocol: A 72% yield was achieved using methanesulfonyl chloride in anhydrous dichloromethane with dropwise addition under nitrogen .

Advanced: How does the sulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?

Answer:

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), which:

- Activates the Aromatic Ring :

- Directs electrophiles to the para position relative to the acetanilide group .

- Enhances Leaving Group Ability :

- In nucleophilic aromatic substitution (SNAr), the sulfonyl group stabilizes the Meisenheimer intermediate, facilitating displacement with amines or thiols .

- Steric and Electronic Effects :

- Kinetic studies show that bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity due to steric hindrance near the sulfonyl group .

Example Application : Synthesis of sulfonamide derivatives via SNAr with primary amines (reflux in DMF, 12 h, 65–80% yield) .

Advanced: What computational methods predict the stability of this compound in aqueous environments?

Answer:

Computational approaches include:

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) :

- pKa Prediction :

Validation via experimental HPLC stability studies (e.g., 90% compound integrity after 24 h in pH 7.4 buffer) .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonyl-containing analogs?

Answer:

Addressing data discrepancies involves:

- Dose-Response Validation :

- Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations to rule out false positives .

- Metabolite Interference Testing :

- Structural Analog Comparison :

- Compare with analogs like 4-(Methylsulfonyl)aniline hydrochloride (PubChem CID: 2735180) to isolate the sulfonyl group’s contribution .

Case Study: Contradictory cytotoxicity data in cancer cell lines were resolved by controlling for ROS generation induced by the sulfonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.